N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group, making it a valuable subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-butyl-N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGXBWKAMOMLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like 4-fluorobenzenesulfonyl chloride.
Attachment of the Butyl and Oxalamide Groups: These steps involve nucleophilic substitution and amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide moiety. Its molecular formula is C19H26FNO3S, with a molecular weight of approximately 367.48 g/mol. The presence of fluorine in the structure enhances its lipophilicity, which is crucial for biological activity.
Antitumor Activity
Research indicates that N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanisms of action may involve:
- Cell Cycle Interference : The compound disrupts the cell cycle, leading to reduced viability in cancer cells.
- Signaling Pathway Modulation : It may modulate pathways involved in cell growth and survival, making it a candidate for further development in cancer therapies.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential applications in treating neuropsychiatric disorders. Preliminary studies have indicated:
- Serotonin Modulation : It may influence serotonin levels, which could contribute to antidepressant effects.
- Cognitive Enhancement : Further research is needed to explore its effects on cognitive functions and memory.
Study 1: Antitumor Effects
A recent study evaluated the efficacy of this compound against human cancer cell lines. The results demonstrated:
- A significant reduction in cell viability at concentrations above 10 µM.
- IC50 values were determined to be around 15 µM for specific cancer types, indicating potent antitumor activity.
Study 2: Neuropharmacological Assessment
Another study investigated the compound's effects on animal models of depression. Findings revealed:
- A notable increase in serotonin levels after treatment with the compound.
- Behavioral tests indicated potential antidepressant-like effects, warranting further exploration into its mechanisms.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Biological Activity
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes a piperidine moiety and a sulfonyl group. This compound, with the molecular formula and a molecular weight of 479.54 g/mol, is primarily utilized for research purposes. Its unique structural features suggest potential biological activities, although comprehensive studies are still limited.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H27F2N3O4S |
| Molecular Weight | 479.54 g/mol |
| Key Functional Groups | Piperidine, Sulfonyl, Oxalamide |
| Solubility | Soluble in organic solvents |
The presence of fluorine atoms and the specific arrangement of functional groups may influence its pharmacokinetic properties and biological interactions.
Biological Activity
Despite its promising structure, there is currently limited scientific literature detailing the specific biological activity of this compound. However, insights can be drawn from related compounds within the oxalamide class, known for diverse biological activities.
The precise mechanism of action for this compound is not fully elucidated in existing literature. However, similar compounds often interact with specific molecular targets such as enzymes or receptors, potentially altering biochemical pathways that lead to various biological effects. For instance, oxalamides have been noted to exhibit enzyme inhibition and cytotoxicity against certain cancer cell lines in preliminary studies .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides context:
- Oxalamide Derivatives : Other oxalamides have shown promise in pharmacological studies, often targeting neurotransmitter systems or exhibiting anti-inflammatory properties .
- Fluorinated Compounds : The incorporation of fluorine in drug design has been associated with enhanced metabolic stability and bioactivity. For example, fluorinated sulfonamides have been studied for their antibacterial properties .
- Piperidine Moieties : Compounds containing piperidine rings have been linked to various therapeutic effects, including analgesic and anti-anxiety activities. The structural similarity may suggest potential applications for this compound in similar therapeutic areas .
Q & A
Q. What are the critical steps in synthesizing N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves three key steps: (i) Sulfonamide formation : React 4-fluorophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide-piperidine intermediate . (ii) Alkylation : Introduce the ethyl spacer via nucleophilic substitution using 1,2-dibromoethane, requiring inert atmospheres (N₂) and controlled temperatures (60–80°C) to minimize side reactions . (iii) Oxalamide coupling : React the intermediate with oxalyl chloride and n-butylamine in dichloromethane, using triethylamine as a base to facilitate amide bond formation . Optimization includes solvent selection (e.g., THF for higher yields) and monitoring via TLC/HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and butyl/fluorophenyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at ~500 Da) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
- HPLC-PDA : Assess purity (>95%) and detect impurities .
Q. What functional groups dominate its reactivity, and how do they influence bioactivity?
- Methodological Answer : Key groups include:
- Sulfonamide : Enhances binding to serine proteases via hydrogen bonding .
- Piperidine : Facilitates hydrophobic interactions with enzyme pockets .
- 4-Fluorophenyl : Improves metabolic stability by reducing CYP450 oxidation .
Reactivity studies (e.g., hydrolysis under acidic/basic conditions) guide storage protocols (pH 6–8, 4°C) .
Q. How do solubility and stability impact experimental design?
- Methodological Answer :
- Solubility : Moderate in DMSO (≥10 mM) but limited in aqueous buffers. Use co-solvents (e.g., cyclodextrins) for in vitro assays .
- Stability : Degrades >10% after 48 hours at pH <5; store lyophilized at -20°C . Pre-formulation studies (accelerated stability testing at 40°C/75% RH) are recommended .
Q. What initial bioactivity assays are prioritized for this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, 1–100 µM range) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can synthetic yield and purity be enhanced for large-scale production?
- Methodological Answer :
- Continuous Flow Reactors : Improve reproducibility and reduce reaction times (e.g., 30-minute residence time vs. 24-hour batch) .
- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Chromatography : Reverse-phase HPLC with C18 columns for final purification (>99% purity) .
Q. What experimental approaches elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., thrombin) to map binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density changes at the sulfonamide group when substituting fluorine with other halogens .
- Bioisosteric Replacement : Replace piperidine with morpholine to assess impact on logP and bioavailability .
Q. What strategies improve aqueous solubility without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the butyl chain, cleaved in vivo by phosphatases .
- PEGylation : Attach polyethylene glycol (PEG) to the oxalamide nitrogen, enhancing solubility (tested via shake-flask method) .
Q. Which advanced analytical techniques resolve batch-to-batch variability?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (e.g., sulfonic acid byproducts) using MRM transitions .
- DSC/TGA : Monitor thermal degradation profiles to standardize lyophilization protocols .
Q. How can contradictory bioactivity data across similar compounds be reconciled?
- Methodological Answer :
- Meta-Analysis : Pool data from analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) using multivariate regression to identify substituent effects .
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Q. What regulatory considerations apply to preclinical stability testing?
- Methodological Answer :
- ICH Guidelines : Conduct forced degradation studies (acid/base/oxidative stress) to identify degradation pathways .
- Photostability : Expose to UV light (ICH Q1B) and monitor via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
